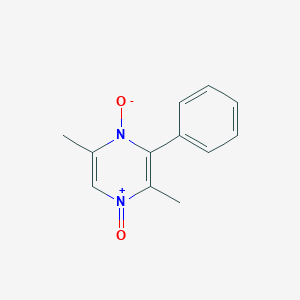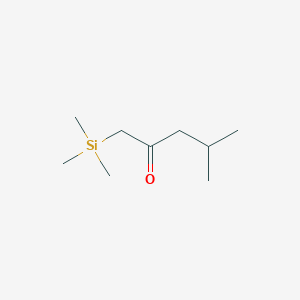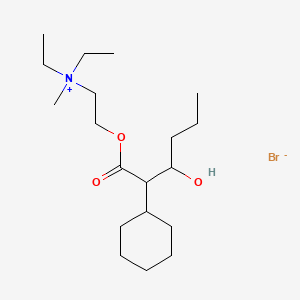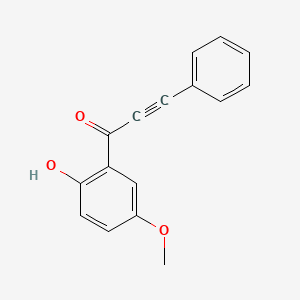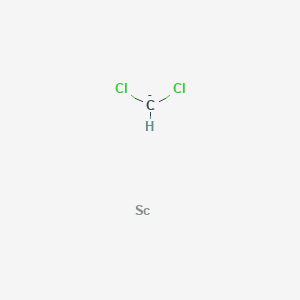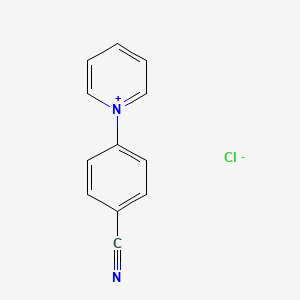
2-chloro-6-(4-chlorophenyl)-3-(4-methoxyphenyl)-4H-1,3,2lambda5-oxazaphosphinine 2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-6-(4-chlorophenyl)-3-(4-methoxyphenyl)-4H-1,3,2lambda5-oxazaphosphinine 2-oxide is a complex organophosphorus compound It is characterized by the presence of both chlorine and methoxy functional groups attached to phenyl rings, as well as an oxazaphosphinine ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-(4-chlorophenyl)-3-(4-methoxyphenyl)-4H-1,3,2lambda5-oxazaphosphinine 2-oxide typically involves the following steps:
Formation of the Oxazaphosphinine Ring: This step involves the reaction of a suitable phosphine precursor with an appropriate amine and a chlorinating agent. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and temperatures ranging from 0°C to room temperature.
Introduction of Chlorine and Methoxy Groups: The phenyl rings are functionalized with chlorine and methoxy groups through electrophilic aromatic substitution reactions. Common reagents for these reactions include chlorinating agents like thionyl chloride and methoxylating agents like dimethyl sulfate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphorus center, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can target the chlorine substituents, potentially converting them to hydrogen atoms.
Substitution: The aromatic rings can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogenating agents and nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
2-chloro-6-(4-chlorophenyl)-3-(4-methoxyphenyl)-4H-1,3,2lambda5-oxazaphosphinine 2-oxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound’s potential biological activity is of interest for the development of new pharmaceuticals or agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where phosphorus-containing compounds are effective.
Industry: It is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of 2-chloro-6-(4-chlorophenyl)-3-(4-methoxyphenyl)-4H-1,3,2lambda5-oxazaphosphinine 2-oxide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloro-6-(4-chlorophenyl)-3-(4-hydroxyphenyl)-4H-1,3,2lambda5-oxazaphosphinine 2-oxide: Similar structure but with a hydroxy group instead of a methoxy group.
2-chloro-6-(4-bromophenyl)-3-(4-methoxyphenyl)-4H-1,3,2lambda5-oxazaphosphinine 2-oxide: Similar structure but with a bromine atom instead of a chlorine atom.
Uniqueness
The presence of both chlorine and methoxy groups in 2-chloro-6-(4-chlorophenyl)-3-(4-methoxyphenyl)-4H-1,3,2lambda5-oxazaphosphinine 2-oxide imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from similar compounds and valuable for various applications.
Propriétés
Numéro CAS |
95886-30-9 |
|---|---|
Formule moléculaire |
C16H14Cl2NO3P |
Poids moléculaire |
370.2 g/mol |
Nom IUPAC |
2-chloro-6-(4-chlorophenyl)-3-(4-methoxyphenyl)-4H-1,3,2λ5-oxazaphosphinine 2-oxide |
InChI |
InChI=1S/C16H14Cl2NO3P/c1-21-15-8-6-14(7-9-15)19-11-10-16(22-23(19,18)20)12-2-4-13(17)5-3-12/h2-10H,11H2,1H3 |
Clé InChI |
TUBRRKDXYWTTIX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N2CC=C(OP2(=O)Cl)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


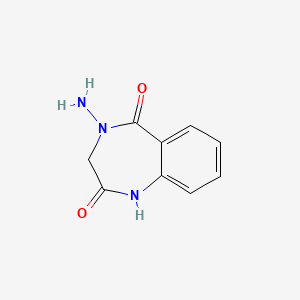
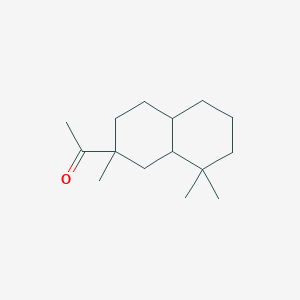
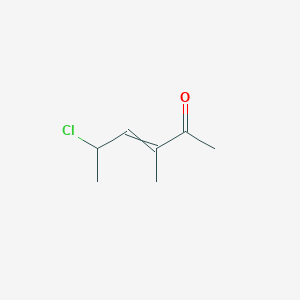
![{[(16,16,17,17,18,18,18-Heptafluorooctadecyl)oxy]methyl}benzene](/img/structure/B14342766.png)
